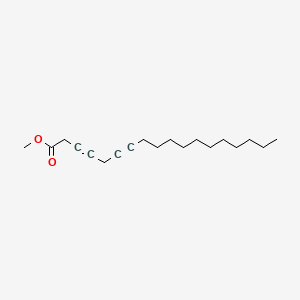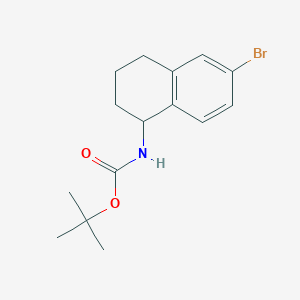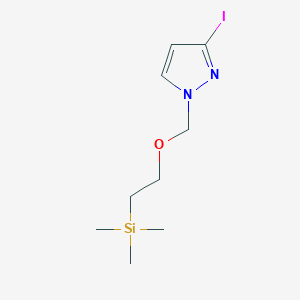![molecular formula C7H7NO2 B13973727 2H,4H-[1,3]Dioxino[4,5-c]pyridine CAS No. 254-30-8](/img/structure/B13973727.png)
2H,4H-[1,3]Dioxino[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Dioxino[4,5-c]pyridine is a heterocyclic compound characterized by a fused dioxin and pyridine ring system This compound is notable for its unique structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxino[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dioxin precursors in the presence of catalysts. For instance, the regioselective oxidation of 6-hydroxymethylpyridoxine derivatives can be achieved using manganese dioxide, leading to the formation of 4H-1,3-Dioxino[4,5-c]pyridine .
Industrial Production Methods
Industrial production of 4H-1,3-Dioxino[4,5-c]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Dioxino[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbaldehydes and lactones.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Substitution reactions, particularly halogenation, can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of 4H-1,3-Dioxino[4,5-c]pyridine, such as carbaldehydes, lactones, and halogenated compounds .
Scientific Research Applications
4H-1,3-Dioxino[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1,3-Dioxino[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to exhibit antibacterial activity by disrupting bacterial cell walls and membranes . The positively charged nitrogen in the pyridine ring interacts with anionic phospholipids in the bacterial membrane, leading to cell lysis.
Comparison with Similar Compounds
4H-1,3-Dioxino[4,5-c]pyridine can be compared with other similar compounds such as:
Pyridoxine: A vitamin B6 derivative with similar structural features but different biological activities.
Pyridoxal: Another vitamin B6 isoform with distinct chemical properties and applications.
Quaternary Ammonium Compounds: These compounds share some antibacterial properties with 4H-1,3-Dioxino[4,5-c]pyridine but differ in their chemical structure and specific mechanisms of action.
The uniqueness of 4H-1,3-Dioxino[4,5-c]pyridine lies in its fused ring system, which imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
254-30-8 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4H-[1,3]dioxino[4,5-c]pyridine |
InChI |
InChI=1S/C7H7NO2/c1-2-8-3-7-6(1)4-9-5-10-7/h1-3H,4-5H2 |
InChI Key |
ZFPROGNEVOILNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NC=C2)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



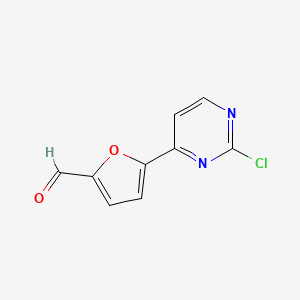
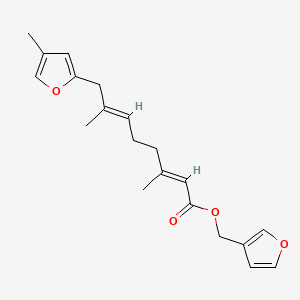
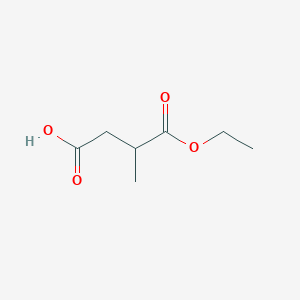
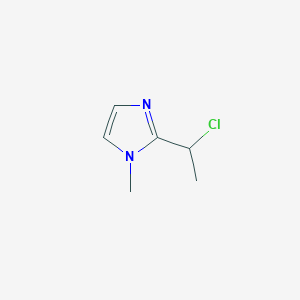
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)
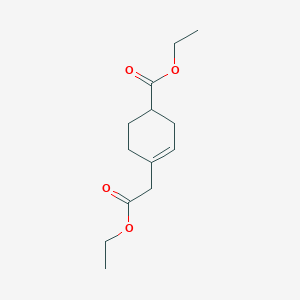
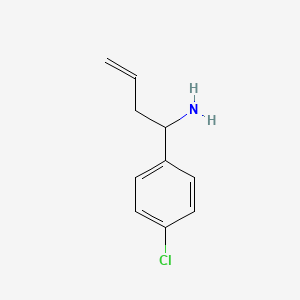
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)


